molecular formula C22H23BO2 B1393130 4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane CAS No. 1028729-05-6

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane

Cat. No. B1393130
CAS RN: 1028729-05-6
M. Wt: 330.2 g/mol
InChI Key: SUXXCEUPVUCFGP-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is an important intermediate in organic synthesis, especially in the synthesis of drugs .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .


Chemical Reactions Analysis

As an organoboron compound, it has high stability, low toxicity, and high reactivity in various transformation processes . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT). The results show that the crystal structures obtained by DFT are consistent with the actual values .

Scientific Research Applications

Organic Synthesis

“4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane” is a boronic acid derivative which is an important class of compounds in organic synthesis. These compounds are stable and safe to handle and are used as reagents and catalysts in various organic reactions .

Chemical Biology

In chemical biology, boronic acid derivatives serve as probes and sensors due to their ability to form reversible covalent bonds with sugars and other diols. This property makes them useful in the detection and quantification of carbohydrates and glycoproteins .

Medicinal Applications

Boronic acids have therapeutic potential due to their biological activity. They are often used as enzyme inhibitors in drug discovery and development processes. For example, bortezomib, a boronic acid derivative, is used in the treatment of multiple myeloma .

Sensing Applications

The compound’s ability to interact with diols and strong Lewis bases like fluoride or cyanide anions lends itself to various sensing applications. These can range from homogeneous assays to heterogeneous detection systems .

Material Science

Borinic acids and their derivatives are utilized in cross-coupling reactions which are pivotal in creating materials for polymer or optoelectronics industries. Their unique properties allow for the development of new materials with specific characteristics .

Future Directions

Organoboron compounds like this one have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis, but also have potential applications in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, deliver insulin and genes, and achieve controlled drug release .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-14-12-17(13-15-18)20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXXCEUPVUCFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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